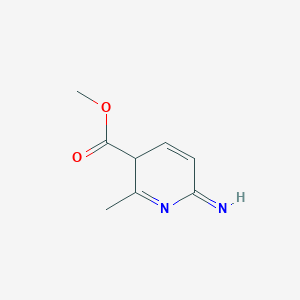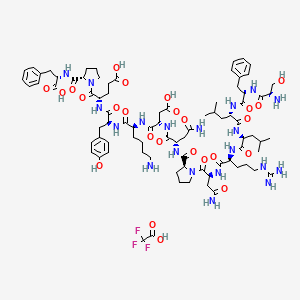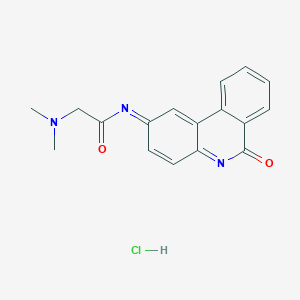
8-Chloro-3,7-dimethyl-4,5-dihydropurine-2,6-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-chloro-3,7-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a chemical compound with the molecular formula C8H9ClN4O2. It is a derivative of purine, a heterocyclic aromatic organic compound that is widely found in nature. This compound is known for its various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-chloro-3,7-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione typically involves the chlorination of the corresponding purine derivative. One common method involves the reaction of 3,7-dimethylxanthine with a chlorinating agent such as phosphorus oxychloride (POCl3) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at a temperature range of 0-5°C to ensure selective chlorination at the 8-position .
Industrial Production Methods
In an industrial setting, the production of 8-chloro-3,7-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improved yield. The use of automated systems ensures consistent quality and reduces the risk of contamination.
化学反应分析
Types of Reactions
8-chloro-3,7-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom at the 8-position can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding oxo derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of dihydro derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines (e.g., methylamine) and thiols (e.g., thiophenol). These reactions are typically carried out in polar solvents like ethanol or acetonitrile at room temperature.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used under acidic conditions.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include 8-amino-3,7-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione and 8-thio-3,7-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione.
Oxidation Reactions: Products include 8-chloro-3,7-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione-5-oxide.
Reduction Reactions: Products include 8-chloro-3,7-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione-5,6-dihydro.
科学研究应用
8-chloro-3,7-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various purine derivatives and as a reagent in organic synthesis.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
作用机制
The mechanism of action of 8-chloro-3,7-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as anti-inflammatory and anti-cancer activities. The compound also interacts with adenosine receptors, which play a role in its pharmacological effects .
相似化合物的比较
Similar Compounds
8-chloro-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione: This compound is structurally similar but has an additional methyl group at the 1-position.
8-chloro-3-methyl-2,3,6,9-tetrahydro-1H-purine-2,6-dione: This compound has a different substitution pattern, with a methyl group at the 3-position and a different ring structure.
Uniqueness
8-chloro-3,7-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is unique due to its specific substitution pattern and its ability to undergo a variety of chemical reactions
属性
分子式 |
C7H9ClN4O2 |
|---|---|
分子量 |
216.62 g/mol |
IUPAC 名称 |
8-chloro-3,7-dimethyl-4,5-dihydropurine-2,6-dione |
InChI |
InChI=1S/C7H9ClN4O2/c1-11-3-4(9-6(11)8)12(2)7(14)10-5(3)13/h3-4H,1-2H3,(H,10,13,14) |
InChI 键 |
VCXFZMPLOOISIQ-UHFFFAOYSA-N |
规范 SMILES |
CN1C2C(N=C1Cl)N(C(=O)NC2=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(19S,21S,22R)-8-chloro-19,21,22,26-tetrahydroxy-15-methoxy-6-methyl-7-propyl-17-oxa-6-azahexacyclo[12.12.0.02,11.04,9.016,25.018,23]hexacosa-2(11),4(9),7,18(23)-tetraene-3,5,10,24-tetrone](/img/structure/B12358324.png)



![(2S)-1-[5-[(2S)-2-carboxypyrrolidin-1-yl]pentyl]pyrrolidine-2-carboxylic acid](/img/structure/B12358348.png)



![6-[3-[4-(2-Methoxyphenyl)piperazin-1-yl]propylamino]-1,3-dimethyl-1,3-diazinane-2,4-dione;hydrochloride](/img/structure/B12358379.png)


![5-Hydroxy-7-(4-hydroxyphenyl)-2,2-dimethyl-10-(3-methylbut-2-enyl)-4a,5,5a,9a,10,10a-hexahydropyrano[3,2-g]chromen-6-one](/img/structure/B12358390.png)

![1-[4-[5-(4-Chlorophenyl)-4-pyrimidin-4-ylpyrazolidin-3-yl]piperidin-1-yl]-2-hydroxyethanone](/img/structure/B12358413.png)
